2,3,4,5,6-Pentabromoaniline

Descripción general

Descripción

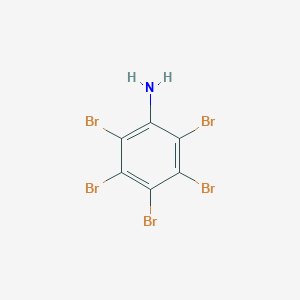

2,3,4,5,6-Pentabromoaniline is a brominated derivative of aniline, characterized by the presence of five bromine atoms attached to the benzene ring. This compound is known for its significant role in organic synthesis and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentabromoaniline can be synthesized through the bromination of aniline. The process involves treating aniline with bromine in the presence of a suitable solvent, such as acetic acid or dilute hydrochloric acid. The reaction typically proceeds at room temperature, resulting in the formation of this compound as a white precipitate .

Industrial Production Methods: Industrial production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,4,5,6-Pentabromoaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing bromine atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different brominated derivatives.

Aplicaciones Científicas De Investigación

Environmental Science

1. Flame Retardant Studies:

PBA has been investigated for its potential as a flame retardant in polymer matrices. The presence of bromine atoms contributes to its effectiveness in reducing flammability. Research indicates that PBA can enhance the thermal stability of polymers when incorporated into their structure, making it a candidate for safer materials in construction and consumer products .

2. Pollutant Degradation:

Studies have shown that PBA can undergo reductive debromination reactions in the presence of various reducing agents. This property has implications for environmental remediation, particularly in the degradation of brominated organic pollutants in contaminated water sources . The regioselectivity of these reactions suggests that PBA can be tailored for specific environmental applications.

Material Science

1. Synthesis of Advanced Materials:

PBA serves as a precursor in the synthesis of novel materials such as conducting polymers and nanocomposites. Its brominated structure allows for easy incorporation into polymer chains, leading to materials with enhanced electrical conductivity and mechanical properties . These materials are being explored for applications in electronics and sensors.

2. Photovoltaic Applications:

Recent research has indicated that PBA-based compounds can be utilized in organic photovoltaic devices. The unique electronic properties imparted by the bromine substituents can improve charge transport within the material, potentially leading to higher efficiency in solar energy conversion .

Medicinal Chemistry

1. Antimicrobial Activity:

PBA exhibits significant antimicrobial properties against various bacterial strains. Studies suggest that its brominated structure may disrupt microbial cell membranes or interfere with metabolic processes, making it a candidate for development as an antimicrobial agent .

2. Drug Development:

The compound's ability to modulate biological activity through its interaction with specific receptors has led to investigations into its potential as a therapeutic agent in treating diseases such as cancer. The bromine atoms can enhance binding affinity to target proteins, which is crucial for drug efficacy .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Research on Flame Retardants | Material Science | PBA improved thermal stability and reduced flammability in polymers. |

| Environmental Remediation | Environmental Science | Effective degradation of brominated pollutants through reductive debromination. |

| Antimicrobial Properties | Medicinal Chemistry | Significant activity against Gram-positive and Gram-negative bacteria. |

| Organic Photovoltaics | Material Science | Enhanced charge transport leading to improved solar cell efficiency. |

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-Pentabromoaniline involves its interaction with various molecular targets and pathways. The presence of multiple bromine atoms enhances its reactivity, allowing it to form stable complexes with different biomolecules. This reactivity is crucial for its potential biological activities, such as antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes by binding to specific proteins and enzymes .

Comparación Con Compuestos Similares

2,4,6-Tribromoaniline: Another brominated derivative of aniline with three bromine atoms. It is used in organic synthesis and has similar applications but differs in its reactivity and properties.

2,3,4,5,6-Pentafluoroaniline: A fluorinated derivative of aniline with five fluorine atoms.

Uniqueness: 2,3,4,5,6-Pentabromoaniline is unique due to the presence of five bromine atoms, which significantly influence its chemical reactivity and properties. This makes it a valuable compound in various fields of research and industry, offering distinct advantages over other similar compounds.

Actividad Biológica

2,3,4,5,6-Pentabromoaniline (PBA) is a brominated aromatic amine known for its potential biological activities. As a derivative of aniline, it possesses unique properties due to the presence of multiple bromine substituents. This article explores the biological activity of PBA, focusing on its effects on enzymatic activity, toxicity, and potential therapeutic applications.

- Chemical Formula : C6H3Br5N

- Molecular Weight : 340.7 g/mol

- CAS Number : 13665-98-0

Biological Activity Overview

PBA exhibits various biological activities that can be categorized into enzymatic induction and toxicological effects.

Enzymatic Induction

Studies have shown that PBA can induce cytochrome P450 enzymes in liver microsomes. This induction is crucial for understanding its metabolic pathways and potential toxicity:

| Enzyme | Activity Increase | Reference |

|---|---|---|

| Benzo[a]pyrene hydroxylase | Dose-dependent increase | |

| Cytochrome P-450 | Increased concentration | |

| NADPH-cytochrome c reductase | Increased activity |

The induction of these enzymes suggests that PBA may play a role in the biotransformation of xenobiotics, impacting drug metabolism and detoxification processes.

Toxicological Effects

PBA has been associated with various toxicological effects in animal models. Research indicates that exposure to PBA can lead to:

- Liver Damage : Increased liver weight and enzyme activity indicative of hepatotoxicity.

- Neurotoxicity : Potential neurotoxic effects observed in behavioral studies involving rodent models.

Case Studies

-

Study on Rat Liver Microsomes :

In a study involving immature male Wistar rats, administration of PBA resulted in significant increases in liver microsomal enzyme activities related to drug metabolism. The study utilized SDS-PAGE to analyze protein expression changes in response to treatment with PBA, revealing a dose-dependent response in cytochrome P450 levels . -

Neurotoxic Potential :

Research focusing on neurotoxic effects showed that exposure to brominated compounds like PBA could alter dopamine transport mechanisms. This alteration may contribute to neurodegenerative conditions, warranting further investigation into its implications for diseases such as Parkinson's .

The mechanism by which PBA exerts its biological effects primarily involves the modulation of cytochrome P450 enzymes. These enzymes are vital for the oxidative metabolism of various substrates, including drugs and environmental chemicals. The induction of these enzymes by PBA may lead to enhanced metabolic activation or detoxification of other compounds.

Propiedades

IUPAC Name |

2,3,4,5,6-pentabromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFMJGCHDCVATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159879 | |

| Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13665-98-0 | |

| Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013665980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.